Romifidine

Description

This compound is a small molecule drug with a maximum clinical trial phase of II.

RN given refers to parent cpd

See also: this compound Hydrochloride (active moiety of).

Structure

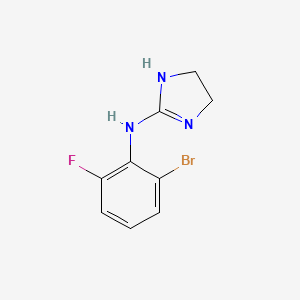

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPNLRQZHDJRFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65896-14-2 (mono-HCl) | |

| Record name | Romifidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065896164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40216103 | |

| Record name | Romifidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65896-16-4 | |

| Record name | Romifidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65896-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Romifidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065896164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Romifidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Romifidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Romifidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROMIFIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/876351L05K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Romifidine: An In-depth Technical Guide for Researchers and Drug Development Professionals

An Overview of Romifidine as a Selective Alpha-2 Adrenergic Receptor Agonist

This compound is a potent and selective alpha-2 adrenergic receptor agonist utilized primarily in veterinary medicine for its sedative and analgesic properties.[1] Chemically, it is N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine, belonging to the imidazoline class of compounds.[2][3] Its mechanism of action centers on the stimulation of alpha-2 adrenergic receptors in the central and peripheral nervous systems, leading to a reduction in norepinephrine release and subsequent sedation, analgesia, and muscle relaxation.[4][5] This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological profile, mechanism of action, and relevant experimental methodologies for research and development.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |

| Molecular Formula | C₉H₉BrFN₃ |

| Molecular Weight | 258.09 g/mol |

| CAS Number | 65896-16-4 |

| SMILES | C1CN=C(N1)NC2=C(C=CC=C2Br)F |

| InChIKey | KDPNLRQZHDJRFU-UHFFFAOYSA-N |

Pharmacological Profile

Receptor Binding Affinity and Selectivity

This compound exhibits a high affinity for alpha-2 adrenergic receptors. While specific Ki values for this compound at the individual alpha-2A, alpha-2B, and alpha-2C adrenergic receptor subtypes are not extensively reported in publicly available literature, studies on similar alpha-2 agonists suggest that many compounds in this class do not display significant selectivity between these subtypes. This compound is reported to have a binding ratio of 340:1 for alpha-2 adrenergic receptors over imidazoline receptors.

Pharmacokinetics in Horses

The pharmacokinetic profile of this compound has been well-characterized in horses, its primary target species. Following intravenous administration, this compound is rapidly distributed and subsequently eliminated from the body.

| Parameter | Value (mean ± SD or range) | Species | Dosage | Reference |

| Maximum Plasma Concentration (Cmax) | 51.9 ± 13.1 ng/mL | Horse | 80 µg/kg i.v. | |

| Terminal Elimination Half-life (t½) | 138.2 (104.6-171.0) min | Horse | 80 µg/kg i.v. | |

| 3.09 ± 1.18 h | Horse | 0.01 mg/kg i.v. | ||

| 148.67 ± 61.59 min | Horse | 100 µg/kg i.v. | ||

| Systemic Clearance (Cl) | 32.4 (25.5-38.4) mL/min/kg | Horse | 80 µg/kg i.v. | |

| 34.1 ± 6.06 mL/min/kg | Horse | 0.01 mg/kg i.v. | ||

| 22.55 ± 6.67 mL/kg/min | Horse | 100 µg/kg i.v. | ||

| Volume of Distribution (Vd) | 4.89 ± 1.31 L/kg | Horse | 0.01 mg/kg i.v. | |

| Volume of Central Compartment (Vc) | 1.89 (0.93-2.39) L/kg | Horse | 80 µg/kg i.v. | |

| Volume of Peripheral Compartment (Vp) | 2.57 (1.71-4.19) L/kg | Horse | 80 µg/kg i.v. |

Pharmacodynamics in Horses

The pharmacodynamic effects of this compound are dose-dependent and correlate with its plasma concentrations. Key effects include sedation and analgesia, as well as cardiovascular changes such as bradycardia and an initial increase in arterial pressure.

| Effect | Dosage | Observation | Species | Reference |

| Sedation | 40 µg/kg i.v. | Significant sedation for at least 45 minutes. | Horse | |

| 120 µg/kg i.v. | Deeper and longer-lasting sedation compared to 40 µg/kg. | Horse | ||

| Analgesia | 40 and 120 µg/kg i.v. | Dose-dependent increase in nociceptive threshold. | Horse | |

| Cardiovascular | 80 µg/kg i.v. | Significant reduction in heart rate and cardiac index; increase in mean arterial pressure. | Horse | |

| 40 and 120 µg/kg i.v. | Bradycardia is a common side effect. | Horse |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by acting as an agonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o).

Upon binding of this compound, the alpha-2 adrenergic receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The G-protein then dissociates into its Gαi/o-GTP and Gβγ subunits. The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects. The Gβγ subunit can also directly modulate the activity of various ion channels, such as promoting the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. Collectively, these signaling events lead to hyperpolarization and reduced excitability of neurons, resulting in the observed sedative and analgesic effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of alpha-2 adrenergic receptor agonists like this compound. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Assays

1. Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of this compound for alpha-2 adrenergic receptors by measuring its ability to compete with a radiolabeled antagonist.

-

Objective: To determine the Ki of this compound for alpha-2 adrenergic receptors.

-

Materials:

-

Cell membranes expressing the target alpha-2 adrenergic receptor subtype.

-

Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine.

-

Non-specific binding control: Phentolamine or unlabeled yohimbine (e.g., 10 µM).

-

This compound solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Methodology:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine cell membranes (e.g., 10-20 µg protein), a fixed concentration of the radioligand (near its Kd), and varying concentrations of this compound or buffer (for total binding) or the non-specific control.

-

Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

2. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, following receptor stimulation by this compound.

-

Objective: To determine the EC50 and Emax of this compound for G-protein activation.

-

Materials:

-

Cell membranes expressing the alpha-2 adrenergic receptor.

-

[³⁵S]GTPγS.

-

This compound solutions of varying concentrations.

-

GDP (to ensure agonist-dependent binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Methodology:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine cell membranes, GDP (e.g., 10 µM), and varying concentrations of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration and wash the filters.

-

Measure the filter-bound radioactivity.

-

Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC50 and Emax.

-

3. cAMP Functional Assay

This assay measures the ability of this compound to inhibit the production of cAMP, typically stimulated by forskolin.

-

Objective: To determine the IC50 of this compound for the inhibition of adenylyl cyclase.

-

Materials:

-

Whole cells expressing the alpha-2 adrenergic receptor.

-

This compound solutions of varying concentrations.

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Methodology:

-

Culture cells to an appropriate density in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of forskolin for a defined period (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial kit.

-

Plot the percentage inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the IC50.

-

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. Pharmacokinetic profile and pharmacodynamic effects of this compound hydrochloride in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The comparative hypoxaemic effect of four alpha 2 adrenoceptor agonists (xylazine, this compound, detomidine and medetomidine) in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cpdsolutions.co.za [cpdsolutions.co.za]

pharmacokinetics of romifidine in equine models

An In-depth Technical Guide on the Pharmacokinetics of Romifidine in Equine Models

Introduction

This compound is a potent and selective alpha-2 adrenoceptor agonist widely utilized in equine veterinary practice for its sedative, analgesic, and muscle relaxant properties.[1][2][3] It is structurally classified as an imino-imidazolidine derivative.[4] This technical guide provides a comprehensive overview of the , detailing its mechanism of action, pharmacokinetic parameters derived from various studies, and the experimental protocols employed in this research. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Alpha-2 Adrenergic Agonism

This compound exerts its effects by acting as an agonist at alpha-2 adrenergic receptors in the central and peripheral nervous systems. Activation of these presynaptic receptors in the central nervous system inhibits the release of norepinephrine, leading to sedation, analgesia, and muscle relaxation. Peripherally, its effects on alpha-2 receptors can lead to vasoconstriction, initially causing hypertension, which is often followed by a more prolonged period of hypotension and bradycardia.[5]

Pharmacokinetic Parameters

The pharmacokinetics of this compound in horses have been investigated in several studies, with the plasma concentration-time curve generally being best described by a two-compartmental model. Key pharmacokinetic parameters from various intravenous (IV) administration studies are summarized below.

Table 1: Pharmacokinetic Parameters of this compound Following a Single IV Bolus

| Dose (µg/kg) | Number of Horses | Breed | Clearance (Cl) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Terminal Half-Life (t½β) (min) | Reference |

| 100 | 8 | Standardbred | 22.55 ± 6.67 | - | 148.67 ± 61.59 |

Table 2: Pharmacokinetic Parameters of this compound Following IV Infusion

| Dose (µg/kg) | Infusion Time (min) | Number of Horses | Breed | Cmax (ng/mL) | Clearance (Cl) (mL/min/kg) | Volume of Central Compartment (Vc) (L/kg) | Volume of Peripheral Compartment (V₂) (L/kg) | Terminal Half-Life (t½β) (min) | Reference |

| 80 | 2 | 6 | Thoroughbred | 51.9 ± 13.1 | 32.4 (25.5-38.4) | 1.89 (0.93-2.39) | 2.57 (1.71-4.19) | 138.2 (104.6-171.0) |

Table 3: Pharmacokinetic Parameters of this compound Following Low-Dose IV Administration with Exercise

| Dose (mg/kg) | Number of Horses | Breed | Clearance (Cl) (mL/min/kg) | Steady-State Volume of Distribution (Vdss) (L/kg) | Terminal Half-Life (t½) (h) | Reference |

| 0.01 | 8 | Quarter Horse | 34.1 ± 6.06 | 4.89 ± 1.31 | 3.09 ± 1.18 |

Of note, this compound is a lipophilic drug that readily crosses cell membranes. Studies have shown that this compound partitions into red blood cells (RBCs), with concentrations in RBCs being significantly higher than in plasma. This partitioning may act as a reservoir, contributing to the prolonged sedative effects observed.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. The following sections describe the protocols from key studies on this compound in horses.

Protocol 1: IV Infusion in Thoroughbred Horses

-

Objective: To investigate the pharmacokinetics and pharmacodynamics of this compound following intravenous administration.

-

Animals: Six adult Thoroughbred horses.

-

Drug Administration: this compound hydrochloride (80 µg/kg) was administered via intravenous infusion over a period of 2 minutes.

-

Sampling: Blood samples were collected for plasma analysis at various time points for 300 minutes following administration.

-

Analytical Method: Plasma concentrations of this compound were determined using liquid chromatography-mass spectrometry (LC-MS), with a limit of quantification of less than 0.1 ng/mL.

-

Pharmacodynamic Assessment: Sedation scores, head height, heart rate, cardiac index, and mean arterial pressure were measured concurrently.

Protocol 2: IV Bolus in Standardbred Horses

-

Objective: To assess plasma concentrations, evaluate red blood cell partitioning, and describe the pharmacokinetic model of this compound.

-

Animals: Eight adult Standardbred horses.

-

Drug Administration: A single intravenous bolus of this compound at a dosage of 100 µg/kg was administered.

-

Sampling: Blood samples (5 mL) were collected immediately before administration and at 2, 5, 10, 15, 20, 25, 30, 40, 50, 60, 75, 90, 105, 120, 150, and 180 minutes after injection.

-

Analytical Method: this compound concentrations in plasma and red blood cells were determined by high-performance liquid chromatography (HPLC).

-

Pharmacodynamic Assessment: A sedation score was recorded at each blood sampling time point.

Protocol 3: Low-Dose IV Administration with Exercise in Quarter Horses

-

Objective: To describe the serum concentrations and pharmacokinetics of a low dose of this compound followed by exercise.

-

Animals: Eight adult Quarter Horses.

-

Drug Administration: A single intravenous dose of 5 mg (approximately 0.01 mg/kg) of this compound was administered.

-

Procedure: This was immediately followed by 1 hour of exercise.

-

Sampling: Blood samples were collected at time 0 and at various times up to 72 hours post-administration.

-

Analytical Method: Drug concentrations were measured using a highly sensitive liquid chromatography-tandem mass spectrometry assay.

Clinical Considerations and Pharmacodynamics

The sedative and analgesic effects of this compound are dose-dependent. Intravenous doses typically range from 40 to 120 µg/kg. Higher doses produce deeper and more prolonged sedation. The onset of action after IV administration is rapid, occurring within 1-2 minutes, with maximum sedation achieved in 5-10 minutes. The sedative effects can last for up to 120 minutes, which corresponds with the long terminal elimination half-life of the drug.

Common side effects are primarily cardiovascular and include bradycardia, atrioventricular block, and initial hypertension followed by hypotension. A decrease in gastrointestinal motility has also been observed. Caution is advised when using this compound in horses with pre-existing cardiovascular conditions. The co-administration of other drugs, such as butorphanol, can enhance sedation and analgesia but may also increase respiratory depression. The use of potentiated sulfonamides intravenously in conjunction with this compound is contraindicated due to the risk of fatal cardiac arrhythmias.

Conclusion

The pharmacokinetics of this compound in horses are well-characterized by a two-compartment model, with a relatively long terminal elimination half-life that correlates with its duration of sedative action. The drug exhibits a significant partitioning into red blood cells, which may contribute to its sustained effects. The provided data and experimental protocols offer a robust foundation for further research and clinical application of this compound in equine medicine. Understanding these pharmacokinetic principles is essential for optimizing dosing regimens to ensure safe and effective sedation and analgesia in horses.

References

The Genesis of a Sedative: An In-depth Technical Guide to the Discovery and Historical Development of Romifidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of romifidine, a potent and selective α2-adrenergic agonist widely used as a sedative and analgesic in veterinary medicine, particularly in equine practice. The document traces the origins of this compound from the broader exploration of 2-amino-imidazoline derivatives, detailing its synthesis, preclinical and clinical evaluation, and eventual regulatory approval. Key experimental data are presented in structured tables for comparative analysis, and detailed methodologies of pivotal studies are outlined. Furthermore, this guide includes mandatory visualizations of the α2-adrenergic signaling pathway and a representative experimental workflow, rendered using Graphviz (DOT language), to facilitate a deeper understanding of its mechanism of action and the scientific process behind its development.

Introduction: The Quest for Selective Sedation

The development of this compound is rooted in the broader history of veterinary anesthesia and the search for agents that could provide reliable sedation and analgesia with a favorable safety profile. The mid-20th century saw significant advancements in veterinary anesthesiology, moving from general anesthetics like ether and chloroform to more controlled intravenous agents. The 1950s marked the establishment of veterinary anesthesiology as a distinct discipline, leading to the development of "balanced anesthesia," which combined different drugs to achieve desired effects while minimizing side effects.

A pivotal moment in sedative development was the discovery of α2-adrenoceptor agonists. These compounds offered a unique mechanism of action, providing dose-dependent sedation, analgesia, and muscle relaxation. The development of this compound by Boehringer Ingelheim was a logical progression in this field, building upon the company's experience with earlier α2-agonists like clonidine, which was initially synthesized in the early 1960s for potential use as a nasal decongestant but was later found to have significant hypotensive and sedative effects. This serendipitous discovery paved the way for the exploration of other imidazoline derivatives with more selective α2-adrenergic activity for veterinary use. This compound emerged from this research as a promising candidate, particularly for equine medicine.

Chemical Synthesis and Discovery

This compound, chemically known as N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine, is a derivative of the 2-aminoimidazoline class of compounds. The synthesis of its core imidazole-based structure is a multi-step process.[1]

A general synthetic pathway involves the following key steps:

-

Halogenation, Nitration, and Cyclisation: Substituted aniline derivatives undergo these reactions to form the key intermediate, N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine.[1]

-

Salt Formation: The base compound is then reacted with hydrochloric acid to produce this compound hydrochloride. This salt form enhances the compound's solubility and stability, making it suitable for pharmaceutical formulations.[1]

Mechanism of Action: α2-Adrenergic Agonism

This compound exerts its sedative and analgesic effects by acting as a potent and selective agonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi). The α2-adrenoceptors are found in both the central and peripheral nervous systems and are further divided into subtypes (α2A, α2B, and α2C).

The sedative effects of this compound are primarily mediated by the activation of presynaptic α2-receptors in the locus coeruleus of the brainstem. This activation inhibits the release of the neurotransmitter norepinephrine, leading to a decrease in sympathetic outflow from the central nervous system and subsequent sedation.

The analgesic effects are attributed to the activation of α2-receptors in the dorsal horn of the spinal cord, which blocks the transmission of nociceptive signals.

Signaling Pathway

The binding of this compound to the α2-adrenergic receptor initiates a downstream signaling cascade that results in the physiological effects of sedation and analgesia.

Preclinical Development

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological profile, efficacy, and safety. These studies were crucial in establishing the dose-response relationship and identifying the target species.

Early Efficacy and Dose-Response Studies

Initial preclinical studies in laboratory animals and the target species, horses, demonstrated the dose-dependent sedative and analgesic effects of this compound.

Table 1: Summary of Early Preclinical Sedative and Analgesic Effects of this compound in Horses

| Parameter | Dose of this compound | Observed Effect | Citation(s) |

| Sedation | 40 µg/kg IV | Produced a sedate/drowsy appearance for at least 45 minutes. | |

| 120 µg/kg IV | Produced rapid sedation that persisted for at least 60 minutes, with some horses remaining sedate at 180 minutes. | ||

| Analgesia | 40 µg/kg IV | Demonstrated a measurable analgesic effect. | |

| 120 µg/kg IV | The magnitude and duration of analgesia were significantly greater compared to the lower dose. | ||

| Head Ptosis | 40 µg/kg IV | Maximum head ptosis observed at 15 minutes, lasting for 150 minutes. | |

| 120 µg/kg IV | Maximum head ptosis observed at 30 minutes, lasting for 180 minutes. |

Comparative Studies with Other α2-Agonists

To position this compound within the existing landscape of veterinary sedatives, comparative studies were conducted against other α2-agonists like detomidine and xylazine.

Table 2: Comparative Sedative Effects of this compound, Detomidine, and Xylazine in Horses

| Drug and Dose | Sedative Effect | Ataxia | Duration of Action | Citation(s) |

| This compound (80 µg/kg IV) | Similar to xylazine and detomidine | Less than xylazine and detomidine | Longer than xylazine and detomidine | |

| Detomidine (20 µg/kg IV) | Similar to this compound | More pronounced than this compound | Shorter than this compound | |

| Xylazine (1 mg/kg IV) | Similar to this compound | More pronounced than this compound | Shorter than this compound |

Clinical Development and Regulatory Approval

Following promising preclinical results, this compound entered clinical development to evaluate its safety and efficacy in a larger population of horses under various clinical settings.

Clinical Trials

Clinical trials were designed to assess the efficacy of this compound for sedation during various non-surgical procedures, as a pre-anesthetic agent, and to further characterize its pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: A Representative Clinical Sedation Study in Horses

A common experimental design for evaluating a new sedative like this compound in horses would follow a prospective, randomized, and blinded crossover study design.

Table 3: Pharmacokinetic Parameters of this compound in Horses

| Parameter | Value (Mean ± SD) | Experimental Conditions | Citation(s) |

| Terminal Elimination Half-Life (t½β) | 138.2 ± (range 104.6-171.0) min | 80 µg/kg IV infusion over 2 min | |

| Systemic Clearance (Cl) | 32.4 ± (range 25.5-38.4) mL/min/kg | 80 µg/kg IV infusion over 2 min | |

| Volume of Distribution (Vd) | Central: 1.89 L/kg; Peripheral: 2.57 L/kg | 80 µg/kg IV infusion over 2 min | |

| Maximum Plasma Concentration (Cmax) | 51.9 ± 13.1 ng/mL | 80 µg/kg IV infusion over 2 min |

Regulatory Approval

This compound was first available in Europe before being approved in the United States.

-

United States: On June 3, 2004, the U.S. Food and Drug Administration (FDA) approved the New Animal Drug Application (NADA) 141-229, filed by Boehringer Ingelheim Vetmedica, Inc., for Sedivet® (this compound hydrochloride) 1% Injection. The approved indications were for use as a sedative and analgesic to facilitate handling, clinical examinations, clinical procedures, and minor surgical procedures in adult horses, and as a preanesthetic prior to the induction of general anesthesia. Boehringer Ingelheim officially introduced Sedivet® to the U.S. market in July 2005.

Conclusion

The discovery and development of this compound represent a significant advancement in veterinary sedation, providing practitioners with a reliable and effective tool for managing horses during various procedures. Its journey from a derivative of earlier α2-adrenergic agonists to a widely used veterinary drug is a testament to the targeted research and development efforts of Boehringer Ingelheim. The detailed understanding of its mechanism of action, pharmacokinetics, and pharmacodynamics has allowed for its safe and effective use in clinical practice. This technical guide has provided a comprehensive overview of this process, from its chemical synthesis to its clinical application, offering valuable insights for researchers and drug development professionals in the field of veterinary medicine.

References

An In-depth Technical Guide to the α2-Adrenoceptor Selectivity of Romifidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Romifidine is an imidazole-derived sedative and analgesic agent utilized in veterinary medicine, acting as a potent and selective agonist at α2-adrenergic receptors (α2-ARs). This technical guide provides a detailed examination of this compound's selectivity for the α2-adrenoceptor. While specific quantitative binding and functional potency data for this compound are not widely available in peer-reviewed literature, this document consolidates existing qualitative comparisons with other well-characterized α2-AR agonists. Furthermore, it outlines the standard experimental methodologies employed to determine such selectivity, including detailed protocols for radioligand binding and functional G-protein activation assays. The guide also illustrates the canonical α2-AR signaling pathway and a typical experimental workflow for assessing receptor selectivity, providing researchers with the foundational knowledge and procedural frameworks relevant to the study of this class of compounds.

Introduction to this compound and α2-Adrenoceptor Selectivity

This compound, chemically N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine, is a cornerstone of equine sedation and analgesia. Its therapeutic effects are primarily mediated by its agonist activity at α2-adrenoceptors within the central and peripheral nervous systems. Activation of these G-protein coupled receptors (GPCRs) leads to a decrease in the release of norepinephrine, resulting in sedation, analgesia, and muscle relaxation.

The clinical utility and side-effect profile of an α2-agonist are intrinsically linked to its receptor selectivity. High selectivity for α2-adrenoceptors over α1-adrenoceptors is desirable, as α1-adrenoceptor activation is associated with adverse effects such as peripheral vasoconstriction and hypertension. Adrenergic receptors are further divided into subtypes (α2A, α2B, α2C), and understanding a compound's affinity and functional potency at each of these is critical for predicting its full pharmacological profile.

Quantitative Characterization of Adrenoceptor Selectivity

To provide a quantitative context for understanding α2-AR selectivity, this section presents data for well-characterized α2-agonists. These values serve as a benchmark for where this compound would likely be positioned based on qualitative descriptions.

Receptor Binding Affinity Profile

Binding affinity, typically expressed as the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. The ratio of Ki values for α1 versus α2 receptors is a primary indicator of selectivity.

Table 1: Comparative α-Adrenoceptor Binding Affinities of Select Agonists

| Compound | Receptor Subtype | Ki (nM) | α2:α1 Selectivity Ratio | Reference |

|---|---|---|---|---|

| Clonidine | α2-Adrenoceptor | - | ~200:1 | [4] |

| α1-Adrenoceptor | - | |||

| Dexmedetomidine | α2-Adrenoceptor | - | ~1620:1 | [4] |

| α1-Adrenoceptor | - | |||

| This compound | α2-Adrenoceptor | Data Not Available | More selective than xylazine, less selective than dexmedetomidine. |

| | α1-Adrenoceptor | Data Not Available | | |

Note: Specific Ki values for individual receptor subtypes for clonidine and dexmedetomidine vary across studies. The selectivity ratio is the most consistently reported metric.

Functional Potency Profile

Functional potency, measured by the half-maximal effective concentration (EC50), describes the concentration of an agonist required to elicit 50% of its maximum effect. This is a critical measure of a drug's ability to not only bind to but also activate the receptor.

Table 2: Comparative α2-Adrenoceptor Functional Potency of Select Agonists

| Compound | Assay Type | Receptor Subtype | EC50 (nM) | Reference |

|---|---|---|---|---|

| Dexmedetomidine | [35S]GTPγS Binding | α2A | Partial Agonist | |

| α2B | Full Agonist | |||

| Clonidine | [35S]GTPγS Binding | α2A | Inactive | |

| α2B | Weak Partial Agonist | |||

| α2C | Inactive |

| This compound | Various | α2-Adrenoceptor | Data Not Available | - |

Note: Functional assays reveal subtype-specific differences in agonist efficacy, where a compound can be a full agonist at one subtype and a partial or inactive agent at another.

Experimental Protocols for Determining Selectivity

The following sections detail representative protocols for the key in vitro assays used to quantify the binding affinity and functional potency of compounds like this compound.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.

Objective: To determine the Ki of this compound for α1 and α2-adrenoceptor subtypes.

Materials:

-

Cell Lines: CHO-K1 or HEK293 cells stably expressing a single human α-adrenoceptor subtype (e.g., α1A, α2A).

-

Membrane Preparation: Homogenized cell membranes containing the receptor of interest.

-

Radioligand:

-

For α2-ARs: [3H]-Rauwolscine or [3H]-Yohimbine (antagonists).

-

For α1-ARs: [3H]-Prazosin (antagonist).

-

-

Test Compound: this compound hydrochloride.

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Apparatus: 96-well plates, cell harvester, scintillation counter, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

Methodology:

-

Membrane Preparation: Cultured cells are harvested, washed, and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the binding buffer. Protein concentration is determined via a BCA or Bradford assay.

-

Assay Setup: The assay is performed in 96-well plates with a final volume of 250 µL. Each well contains:

-

150 µL of membrane preparation (e.g., 10-50 µg protein).

-

50 µL of this compound at various concentrations (e.g., 10-11 to 10-5 M).

-

50 µL of the appropriate radioligand at a fixed concentration (typically near its Kd value).

-

-

Controls:

-

Total Binding: Contains membranes and radioligand only (no competing compound).

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine) to saturate all specific binding sites.

-

-

Incubation: Plates are incubated for 60-90 minutes at room temperature (or 30°C) with gentle agitation to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Filters are washed multiple times with ice-cold wash buffer.

-

Quantification: Filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting NSB from total binding.

-

The data are plotted as percent specific binding versus the log concentration of this compound.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional [35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR. It provides a measure of agonist potency (EC50) and efficacy (Emax).

Objective: To determine the EC50 and Emax of this compound at α2-adrenoceptor subtypes.

Materials:

-

Cell Membranes: Prepared from cells expressing the α2-AR subtype of interest (as described above).

-

Radioligand: [35S]GTPγS (a non-hydrolyzable GTP analog).

-

Reagents: GDP (Guanosine diphosphate), MgCl2, NaCl.

-

Test Compound: this compound hydrochloride.

-

Buffers: Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4).

Methodology:

-

Assay Setup: The reaction is conducted in 96-well plates.

-

Pre-incubation: Cell membranes (e.g., 5-20 µg protein) are pre-incubated with GDP (e.g., 10 µM) for 15-20 minutes on ice. This ensures that G-proteins are in their inactive, GDP-bound state.

-

Reaction Initiation: The following are added to the wells:

-

Varying concentrations of this compound.

-

A fixed concentration of [35S]GTPγS (e.g., 0.1-0.5 nM).

-

-

Controls:

-

Basal Binding: Contains membranes and [35S]GTPγS only (no agonist).

-

Non-specific Binding: Determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

-

Incubation: Plates are incubated at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters, similar to the radioligand binding assay.

-

Quantification: Radioactivity is measured via scintillation counting.

-

Data Analysis:

-

The amount of agonist-stimulated [35S]GTPγS binding is determined by subtracting basal binding.

-

Data are plotted as stimulated binding versus the log concentration of this compound.

-

A sigmoidal dose-response curve is fitted to determine the EC50 (potency) and the Emax (maximal stimulation, or efficacy) relative to a standard full agonist like norepinephrine.

-

Visualizing Pathways and Workflows

α2-Adrenoceptor Signaling Pathway

This compound, as an α2-AR agonist, activates the Gi/o family of G-proteins. The canonical signaling cascade initiated by this activation is depicted below.

Caption: Canonical α2-Adrenoceptor Signaling Pathway.

Experimental Workflow for Selectivity Profiling

The process of determining the selectivity of a compound like this compound involves a structured series of experiments. The diagram below outlines a typical workflow.

Caption: Workflow for Adrenoceptor Selectivity Profiling.

Conclusion

This compound is a clinically effective α2-adrenoceptor agonist whose pharmacological action is defined by its selectivity for this receptor class. While direct quantitative comparisons of its binding and functional parameters at α1 versus α2 adrenoceptors are not extensively documented in publicly accessible literature, qualitative evidence firmly establishes its position as a selective agent, superior to first-generation compounds. The experimental protocols and workflows detailed in this guide provide the necessary framework for researchers to conduct such quantitative analyses, contributing to a more refined understanding of this compound's molecular pharmacology and aiding in the development of future generations of selective α2-adrenoceptor agonists.

References

- 1. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro and In Vivo Efficacy of Romifidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial efficacy studies of romifidine, an alpha-2 adrenergic receptor agonist. The document synthesizes available in vitro and in vivo data, focusing on quantitative analysis, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to this compound

This compound is a potent alpha-2 adrenoceptor agonist used in veterinary medicine, primarily in horses, for its sedative and analgesic properties.[1] Its mechanism of action involves the stimulation of alpha-2 adrenergic receptors in the central and peripheral nervous systems, leading to a decrease in the release of norepinephrine and subsequent sedation, analgesia, and muscle relaxation.[2][3] This guide delves into the foundational studies that have characterized its efficacy.

In Vitro Efficacy of this compound

Direct quantitative in vitro studies detailing the binding affinity (Kᵢ or IC₅₀ values) and functional potency (EC₅₀ values) of this compound at alpha-adrenoceptor subtypes are not extensively available in the public domain. However, comparative studies have established its profile as a selective alpha-2 adrenoceptor agonist.

Adrenoceptor Selectivity

In vitro studies have demonstrated that this compound is more selective for the alpha-2 adrenoceptor compared to older alpha-2 agonists like xylazine, but is less selective than medetomidine.[4] This selectivity for the alpha-2 receptor over the alpha-1 receptor is crucial for its therapeutic effects, as activation of alpha-1 receptors can lead to undesirable side effects.[5]

Mechanism of Action: Alpha-2 Adrenergic Signaling

This compound exerts its effects by activating alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates an inhibitory G-protein (Gᵢ), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to the physiological effects of sedation and analgesia.

Experimental Protocols: In Vitro Radioligand Binding Assay

While specific data for this compound is limited, a general protocol for determining the binding affinity of a compound to alpha-2 adrenergic receptors using a radioligand binding assay is provided below. This method is considered the gold standard for quantifying ligand-receptor interactions.

Objective: To determine the binding affinity (Kᵢ) of this compound for alpha-2 adrenergic receptors.

Materials:

-

Cell membranes expressing the target alpha-2 adrenergic receptor subtype.

-

Radioligand (e.g., [³H]-Rauwolscine or [³H]-Yohimbine).

-

Non-specific binding control (e.g., phentolamine).

-

This compound in serial dilutions.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and competitive binding with various concentrations of this compound.

-

Incubation: Add cell membranes, radioligand, and either buffer, non-specific ligand, or this compound to the respective wells. Incubate to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vivo Efficacy of this compound

The in vivo efficacy of this compound has been extensively studied, primarily in equine models. These studies have provided valuable data on its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic Profile

Pharmacokinetic studies in horses have characterized the absorption, distribution, metabolism, and excretion of this compound. Following intravenous administration, this compound exhibits a two-compartment model distribution.

| Parameter | Value (mean ± SD or range) | Animal Model | Reference |

| Terminal Elimination Half-Life (t½) | 3.09 ± 1.18 h | Quarter Horses | |

| Systemic Clearance (Cl) | 34.1 ± 6.06 mL/min/kg | Quarter Horses | |

| Volume of Distribution (Vd) | 4.89 ± 1.31 L/kg | Quarter Horses |

Pharmacodynamic Effects: Sedation and Analgesia

This compound produces reliable, dose-dependent sedation and analgesia. The sedative effects are characterized by lowering of the head, muscle relaxation, and reduced responsiveness to stimuli.

| Dose (IV) | Sedative Effect | Analgesic Effect | Animal Model | Reference | | :--- | :--- | :--- | :--- | | 40 µg/kg | Moderate sedation | Minimal | Horses | | | 80 µg/kg | Deep sedation, equipotent to xylazine (1 mg/kg) and detomidine (20 µg/kg) | Significant analgesia | Horses | | | 120 µg/kg | Profound and prolonged sedation | Significant analgesia | Horses | |

Cardiovascular Effects

As with other alpha-2 agonists, this compound administration can lead to significant cardiovascular effects, including an initial hypertension followed by a more prolonged period of hypotension and bradycardia.

Experimental Protocols: In Vivo Sedation and Analgesia Study in Horses

Objective: To evaluate the sedative and analgesic efficacy of intravenously administered this compound in horses.

Animals: Healthy adult horses, acclimatized to the experimental setting. A crossover design is often employed where each horse receives all treatments.

Drug Administration: this compound is administered intravenously (IV) at various doses (e.g., 40, 80, 120 µg/kg). A placebo control (saline) is also included.

Sedation Assessment:

-

Head Height: Measured as the distance from the lower lip to the ground at fixed time points post-administration.

-

Response to Stimuli: Assessed by observing the horse's reaction to auditory (e.g., clapping) and tactile (e.g., touching the poll) stimuli. A scoring system is typically used to quantify the level of sedation.

Analgesia Assessment:

-

Nociceptive Threshold Testing: A mechanical or thermal stimulus is applied to a specific body area (e.g., coronary band), and the latency to a withdrawal response is measured.

Cardiovascular Monitoring:

-

Heart rate and rhythm are monitored continuously using electrocardiography (ECG).

-

Arterial blood pressure is measured via an indwelling arterial catheter.

Data Analysis:

-

Pharmacokinetic parameters are calculated from plasma drug concentrations over time.

-

Sedation and analgesia scores, as well as cardiovascular parameters, are analyzed using appropriate statistical methods (e.g., ANOVA for repeated measures) to compare the effects of different doses of this compound and placebo over time.

References

- 1. A comparison of the sedative effects of three alpha 2-adrenoceptor agonists (this compound, detomidine and xylazine) in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cpdsolutions.co.za [cpdsolutions.co.za]

- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perioperative use of selective alpha-2 agonists and antagonists in small animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Romifidine as a Preanesthetic Agent in Animal Surgery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of romifidine's use as a preanesthetic agent in veterinary surgery, focusing on its pharmacological properties, recommended dosages, and experimental evaluation. The protocols outlined below are intended to guide researchers in the safe and effective application of this compound in preclinical and clinical studies.

Introduction

This compound is a potent and selective alpha-2 adrenergic receptor agonist widely used in veterinary medicine for its sedative, analgesic, and muscle relaxant properties.[1][2][3] As a preanesthetic agent, it facilitates smoother induction and recovery from general anesthesia, often reducing the required doses of induction and maintenance agents.[4][5] It is particularly noted for causing less ataxia compared to other alpha-2 agonists like xylazine and detomidine, making it a preferred choice in equine practice. This compound is effective in various species, including horses and dogs, and can be used in combination with other agents to achieve balanced anesthesia.

Mechanism of Action

This compound exerts its effects by binding to and activating alpha-2 adrenergic receptors in the central and peripheral nervous systems. This activation inhibits the release of norepinephrine, leading to sedation, analgesia, and muscle relaxation. The signaling pathway is initiated by the binding of this compound to the G-protein coupled alpha-2 adrenergic receptor.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound is characterized by a rapid onset and a relatively long duration of action. Following intravenous administration in horses, the terminal elimination half-life has been reported to be approximately 138 minutes. The sedative and cardiovascular effects of this compound are well-correlated with its plasma concentrations. Systemic clearance is approximately 32.4 to 34.1 mL/min/kg in horses.

Pharmacodynamically, this compound produces dose-dependent sedation and analgesia. Cardiovascular effects are biphasic, with an initial increase in arterial blood pressure followed by a more prolonged period of hypotension and bradycardia. Respiratory rate is often decreased.

Data Presentation: Dosages and Physiological Effects

The following tables summarize quantitative data on the use of this compound as a preanesthetic agent in dogs and horses from various studies.

Table 1: Recommended Dosages of this compound for Preanesthesia

| Species | Dosage Range (µg/kg) | Route of Administration | Notes | Reference |

| Dog | 40 - 80 | Intravenous (IV) / Intramuscular (IM) | Higher doses lead to more profound sedation and greater reduction in anesthetic requirements. | |

| Horse | 40 - 120 | Intravenous (IV) | Often used in combination with butorphanol for enhanced sedation and analgesia. |

Table 2: Effects of this compound Premedication on Anesthetic Requirements

| Species | This compound Dose (µg/kg) | Anesthetic Agent | Reduction in Induction Dose | Reduction in Maintenance Concentration | Reference |

| Dog | 40 (IV) | Thiopentone | 57% | - | |

| Dog | 80 (IV) | Thiopentone | 74% | - | |

| Dog | 40 (IV) | Halothane | - | 19% | |

| Dog | 80 (IV) | Halothane | - | 50% | |

| Horse | 100 (IV) | Ketamine | Not specified, used for induction | - |

Table 3: Cardiopulmonary Effects of this compound Premedication

| Species | This compound Dose (µg/kg) | Heart Rate | Mean Arterial Pressure (MAP) | Respiratory Rate | Reference |

| Dog | 40 (IM) | No significant change | No significant change | No significant change | |

| Horse | 80 (IV) | Significant reduction | Initial increase, then stabilization | Not specified | |

| Horse | 100 (IV) | Decrease (30-33 beats/min) | Decrease | Decrease (9-11 breaths/min) |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the preanesthetic effects of this compound.

Protocol 1: Evaluation of Sedation and Anesthetic Sparing Effects in Dogs

Objective: To determine the sedative efficacy and the dose-sparing effect of this compound on induction and maintenance anesthetics.

Animals: Healthy adult dogs of a specified breed and weight range.

Materials:

-

This compound hydrochloride

-

Saline solution (placebo)

-

Induction agent (e.g., propofol, thiopentone)

-

Inhalant anesthetic (e.g., isoflurane, sevoflurane)

-

Intravenous catheters, syringes, needles

-

Anesthesia machine with vaporizer and monitoring equipment (ECG, pulse oximeter, capnograph, non-invasive blood pressure)

-

Scoring systems for sedation and quality of recovery

Procedure:

-

Acclimatization and Baseline: Acclimatize dogs to the experimental environment. Record baseline physiological parameters (heart rate, respiratory rate, rectal temperature, and blood pressure) for 15-30 minutes.

-

Premedication: Administer this compound (e.g., 40 µg/kg IM) or an equivalent volume of saline (control group).

-

Sedation Assessment: At 10-15 minutes post-premedication, assess the level of sedation using a validated scoring system.

-

Anesthesia Induction: Administer the induction agent (e.g., propofol) intravenously to effect, until endotracheal intubation is possible. Record the total dose of the induction agent required.

-

Anesthesia Maintenance: Connect the dog to the anesthesia machine and maintain anesthesia with the inhalant anesthetic for a predetermined duration (e.g., 60 minutes). Monitor and record physiological variables every 5 minutes.

-

Recovery: Discontinue the anesthetic and monitor the time to extubation, sternal recumbency, and standing. Assess the quality of recovery using a scoring system.

Protocol 2: Evaluation of Cardiopulmonary Effects in Horses

Objective: To assess the cardiovascular and respiratory effects of this compound as a preanesthetic agent.

Animals: Healthy adult horses.

Materials:

-

This compound hydrochloride

-

Arterial catheter

-

Central venous catheter

-

ECG machine

-

Invasive blood pressure monitoring system

-

Blood gas analyzer

-

Equipment for cardiac output measurement (e.g., thermodilution)

Procedure:

-

Instrumentation: Place an arterial catheter in the facial or metatarsal artery and a central venous catheter in the jugular vein under local anesthesia.

-

Baseline Measurements: Allow the horse to stabilize and record baseline cardiovascular parameters (heart rate, invasive arterial blood pressure, central venous pressure) and respiratory parameters (respiratory rate, arterial blood gases).

-

Drug Administration: Administer this compound intravenously at the desired dose (e.g., 80 µg/kg).

-

Data Collection: Record all cardiovascular and respiratory parameters continuously or at frequent intervals (e.g., every 5 minutes) for a specified period (e.g., 120 minutes).

-

Data Analysis: Analyze the changes in hemodynamic and respiratory variables from baseline over time.

Logical Relationships in Preanesthetic Application

The decision to use this compound and the expected outcomes are based on a logical progression of its known properties.

Safety and Precautions

-

This compound should be used with caution in animals with pre-existing cardiovascular or respiratory disease.

-

Due to its potent sedative effects, appropriate handling and monitoring of the animal are essential.

-

The analgesic effects of this compound may mask signs of pain, so careful postoperative assessment is necessary.

-

Accidental self-injection in humans can cause sedation, hypotension, and bradycardia; immediate medical attention is required.

Conclusion

This compound is a valuable and effective preanesthetic agent in animal surgery, offering reliable sedation, analgesia, and a reduction in the required doses of other anesthetic drugs. Its favorable profile, particularly in horses, makes it a cornerstone of many anesthetic protocols. The data and protocols presented here provide a framework for the continued investigation and application of this compound in research and clinical settings.

References

- 1. AAEP Responds to NRHA Approval of this compound - The Equiery [equiery.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Dose-sparing effects of this compound premedication for thiopentone and halothane anaesthesia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of detomidine or this compound constant rate infusion on plasma lactate concentration and inhalant requirements during isoflurane anaesthesia in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intravenous Administration of Romifidine in Equines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous (IV) administration of romifidine in equines, including detailed protocols, quantitative data, and a description of the underlying signaling pathway. This compound is a potent alpha-2 adrenergic agonist used in horses for sedation, analgesia, and as a preanesthetic agent.[1][2][3]

Mechanism of Action

This compound acts as a selective agonist at alpha-2 adrenergic receptors, which are G protein-coupled receptors.[1][4] Stimulation of these receptors in the central and peripheral nervous systems leads to a decrease in the release of norepinephrine, resulting in sedation, analgesia, and muscle relaxation.

Signaling Pathway of this compound

The binding of this compound to the alpha-2 adrenergic receptor activates an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The Gi protein also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Quantitative Data

The following tables summarize key quantitative data related to the intravenous administration of this compound in equines.

Table 1: Dosage Recommendations for Intravenous this compound in Horses

| Application | Dosage (µg/kg) | Onset of Action | Duration of Sedation |

| Mild Sedation | 40 | 1-2 minutes | Up to 150 minutes |

| Moderate to Deep Sedation | 80 - 120 | 1-2 minutes | 180 minutes or more |

| Premedication (prior to ketamine) | 100 | 5-10 minutes (before induction) | N/A |

| Premedication (general anesthesia) | 40 - 80 | 5-10 minutes (before induction) | N/A |

| Combination with Butorphanol | 40 - 120 (this compound) + 50 (butorphanol) | ~5 minutes | Longer than this compound alone |

Table 2: Pharmacokinetic Parameters of Intravenous this compound (80 µg/kg) in Horses

| Parameter | Value | Reference |

| Maximum Plasma Concentration (Cmax) | 51.9 ± 13.1 ng/mL | |

| Time to Maximum Concentration (Tmax) | 4 minutes | |

| Terminal Elimination Half-life (t½β) | 138.2 (104.6-171.0) min | |

| Systemic Clearance (Cl) | 32.4 (25.5-38.4) mL/min/kg | |

| Volume of Central Compartment (Vc) | 1.89 (0.93-2.39) L/kg | |

| Volume of Peripheral Compartment (Vp) | 2.57 (1.71-4.19) L/kg |

Data presented as mean ± standard deviation or median (range) where applicable.

Experimental Protocols

Protocol 1: Evaluation of Sedative and Analgesic Effects of Intravenous this compound

This protocol is designed to assess the dose-dependent sedative and analgesic effects of this compound.

Materials:

-

This compound hydrochloride solution (10 mg/mL)

-

Sterile saline solution

-

Syringes and needles

-

Catheters for intravenous administration

-

Heart rate and respiratory rate monitor

-

Stopwatch

-

Sedation and analgesia scoring systems

Procedure:

-

Animal Preparation: Use healthy adult horses, acclimatized to the experimental setting. A thorough physical examination should be conducted prior to the study. Food should be withheld for a few hours before administration, but water can be available.

-

Baseline Measurements: Record baseline physiological parameters, including heart rate, respiratory rate, and rectal temperature. Assess baseline sedation and response to a noxious stimulus (e.g., skin prick) using a validated scoring system.

-

Drug Administration: Administer this compound intravenously at the desired dose (e.g., 40 µg/kg or 120 µg/kg). A control group should receive an equivalent volume of sterile saline. The injection should be given slowly over 1-2 minutes.

-

Post-Administration Monitoring:

-

Record physiological parameters at regular intervals (e.g., 5, 15, 30, 45, 60, 90, 120, 150, and 180 minutes) post-administration.

-

Assess sedation levels using a scoring system that evaluates head ptosis, ear droop, and response to external stimuli at the same time points.

-

Evaluate analgesia by measuring the response to a standardized noxious stimulus at the same time points.

-

-

Data Analysis: Compare the changes in physiological parameters, sedation scores, and analgesia scores from baseline and between different dose groups using appropriate statistical methods.

Experimental Workflow:

Protocol 2: Pharmacokinetic Study of Intravenous this compound

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in horses.

Materials:

-

This compound hydrochloride solution (10 mg/mL)

-

Sterile saline solution

-

Intravenous catheters

-

Heparinized blood collection tubes

-

Centrifuge

-

Equipment for sample storage (-20°C or lower)

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) or equivalent analytical equipment

Procedure:

-

Animal Preparation: Use healthy adult horses with a known body weight. Place an intravenous catheter in a jugular vein for drug administration and another in the contralateral vein for blood sampling.

-

Drug Administration: Administer a single intravenous bolus of this compound at a specific dose (e.g., 80 µg/kg) over a short period (e.g., 2 minutes).

-

Blood Sampling: Collect blood samples into heparinized tubes at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 2, 5, 10, 15, 30, 45, 60, 90, 120, 180, 240, 300, and 480 minutes post-administration.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -20°C or below until analysis.

-

Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method such as HPLC-MS.

-

Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters from the plasma concentration-time data. This typically involves non-compartmental or compartmental analysis to determine parameters such as Cmax, Tmax, t½β, Cl, and volume of distribution.

Important Considerations

-

Cardiovascular Effects: this compound can cause an initial hypertension followed by a more prolonged hypotension, as well as bradycardia and atrioventricular blocks. Careful monitoring of cardiovascular parameters is essential.

-

Ataxia: Horses sedated with this compound may exhibit ataxia (incoordination). Measures should be in place to prevent injury.

-

Individual Variation: The response to this compound can vary between individual horses.

-

Drug Combinations: this compound is often used in combination with other drugs, such as butorphanol for enhanced analgesia or ketamine for induction of anesthesia. Dosages may need to be adjusted when used in combination.

-

Contraindications: Use with caution in horses with pre-existing cardiovascular or respiratory disease. The concurrent intravenous use of potentiated sulfonamides with alpha-2-agonists has been reported to cause fatal cardiac arrhythmias.

References

- 1. jarvm.com [jarvm.com]

- 2. Alpha-2 agonists as pain therapy in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different contractile effects of alpha1- and alpha2-adrenergic agonists on horse isolated common digital artery smooth muscle ring preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Romifidine and Ketamine for General Anesthesia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of romifidine in combination with ketamine for general anesthesia in veterinary research and clinical practice. The information is compiled from various studies and is intended to guide researchers in designing and executing experiments involving this anesthetic combination.

Introduction

The combination of this compound, a potent α2-adrenergic agonist, and ketamine, a dissociative anesthetic, is widely utilized to induce and maintain short-duration general anesthesia in various animal species. This compound provides sedation, muscle relaxation, and analgesia, which complements the hypnotic and analgesic effects of ketamine. This combination often results in a smooth induction and recovery from anesthesia.[1][2][3] The sedative effects of this compound are longer-lasting compared to xylazine, another α2-agonist, which can be advantageous in certain procedures.[1][4]

Mechanism of Action

This compound acts as a selective agonist at α2-adrenergic receptors in the central and peripheral nervous systems. Activation of these receptors in the brain and spinal cord inhibits the release of norepinephrine, leading to sedation, analgesia, and muscle relaxation. Ketamine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and pain signaling. By blocking the NMDA receptor, ketamine induces a state of "dissociative anesthesia," characterized by catalepsy, amnesia, and profound analgesia. The synergistic interaction between the sedative and analgesic properties of this compound and the dissociative anesthetic effects of ketamine allows for a reduced dosage of each drug, minimizing dose-dependent side effects.

Experimental Protocols

The following protocols are derived from published studies and should be adapted based on the specific research needs, animal species, health status, and desired depth and duration of anesthesia.

Anesthetic Protocol in Horses

A common protocol for short-duration anesthesia in horses involves the intravenous administration of this compound followed by ketamine.

Materials:

-

This compound hydrochloride (e.g., Sedivet®)

-

Ketamine hydrochloride (e.g., Ketaset®)

-

Sterile syringes and needles

-

Intravenous catheter

Procedure:

-

Administer this compound at a dose of 100 µg/kg intravenously.

-

Allow 5 to 10 minutes for sedation to take full effect. The horse should appear calm with a lowered head.

-

Induce anesthesia by administering ketamine at a dose of 2.0-2.2 mg/kg intravenously.

-

Recumbency is typically achieved within 1-2 minutes.

-

For maintenance of anesthesia, a continuous intravenous infusion of ketamine (0.1 mg/kg/min) can be administered.

Anesthetic Protocol in Dogs

In dogs, the combination can be administered intramuscularly. Premedication with an agent like methotrimeprazine may be used.

Materials:

-

This compound hydrochloride

-

Ketamine hydrochloride

-

Optional: Methotrimeprazine

-

Sterile syringes and needles

Procedure:

-

(Optional) Premedicate with methotrimeprazine (1 mg/kg) intravenously.

-

After 15 minutes, administer a combination of this compound (dose can be varied, e.g., 80 µg/kg) and ketamine (15 mg/kg) intramuscularly.

-

Monitor for the onset of anesthesia, which typically occurs within minutes.

Anesthetic Protocol in Cats

For cats, intramuscular administration is also a common route.

Materials:

-

This compound hydrochloride

-

Ketamine hydrochloride

-

Sterile syringes and needles

Procedure:

-

Administer a combination of this compound and ketamine intramuscularly. Specific dosages can be varied to achieve the desired anesthetic depth and duration.

-

Monitor vital signs closely throughout the procedure.

Quantitative Data Summary

The following tables summarize key quantitative data from studies evaluating the this compound-ketamine anesthetic combination.

Table 1: Dosages and Administration Routes in Different Species

| Species | This compound Dose | Ketamine Dose | Route of Administration | Reference(s) |

| Horse | 100 µg/kg | 2.0-2.2 mg/kg | Intravenous | |

| Horse | 40 µg/kg | 2 mg/kg | Intravenous | |

| Dog | 80 µg/kg | 15 mg/kg | Intramuscular | |

| Cat | Varies | Varies | Intramuscular | |

| Pig | 0.15-0.20 mg/kg | 10-20 mg/kg | Intramuscular |

Table 2: Anesthetic Timelines (Mean ± SD)

| Species | Induction Time (min) | Duration of Anesthesia (min) | Recovery Time (min) | Reference(s) |

| Horse | 7 ± 1.01 | 48 ± 1.0 | 62 ± 1.07 | |

| Horse | - | 20.8 ± 2.3 | - | |

| Dog | - | 71.60 ± 3.07 to 84.00 ± 6.20 | - |

Table 3: Cardiopulmonary Effects in Horses (this compound/Ketamine Combination)

| Parameter | Baseline | During Anesthesia | Reference(s) |

| Heart Rate (beats/min) | ~40-50 | Decreased initially, then returned to near baseline after ketamine | |

| Mean Arterial Pressure (mmHg) | ~90-100 | Increased | |

| Respiratory Rate (breaths/min) | ~12-20 | Slightly decreased | |

| Cardiac Index | Normal | Decreased | |

| Systemic Vascular Resistance | Normal | Increased |

Potential Adverse Effects and Considerations

-

Cardiovascular: Bradycardia is a common side effect of α2-agonists like this compound, although this is often counteracted to some extent by the sympathomimetic effects of ketamine. Atrioventricular blocks have also been reported. Hypertension can occur following the initial administration of this compound.

-

Respiratory: Respiratory depression can occur, and apnea has been observed in some cases, suggesting that ventilatory support may be necessary.

-

Musculoskeletal: Myoclonia, shivering, and muscle spasms have been reported during anesthesia in dogs.

-

Gastrointestinal: Emesis can occur, particularly in cats and dogs.

-

Recovery: Recoveries are generally smooth, but ataxia may be observed, especially if other sedatives like diazepam are included in the protocol. The duration of recumbency and recovery can be longer with this compound compared to xylazine.

Conclusion

The combination of this compound and ketamine provides a reliable and effective method for inducing and maintaining general anesthesia for short procedures in a variety of animal species. Researchers and clinicians should carefully consider the species-specific dosages and potential side effects. Appropriate monitoring of cardiovascular and respiratory function is essential to ensure patient safety. The information provided in these notes should serve as a foundation for developing tailored anesthetic protocols for specific research applications.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. A comparison of this compound and xylazine when used with diazepam/ketamine for short duration anesthesia in the horse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiopulmonary effects of this compound/ketamine or xylazine/ketamine when used for short duration anesthesia in the horse - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Romifidine in Plasma by HPLC-MS/MS

Abstract

This application note details a sensitive and robust method for the quantification of romifidine in plasma samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals involved in pharmacokinetic and pharmacodynamic studies of this compound. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the assay.